Compound Description: This compound, denoted as (S)-17b in the source material, acts as a potent inhibitor of class I histone deacetylase (HDAC) isoforms. [] It demonstrates significant antitumor activity both in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cells. [] The compound exhibits a favorable pharmacokinetic profile and minimal metabolic differences across multiple species. []
Relevance: Although structurally distinct from N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, (S)-17b shares a core benzamide moiety. Both compounds feature substitutions on the benzene ring and the amide nitrogen, highlighting the versatility of the benzamide scaffold in medicinal chemistry. []
Relevance: Imatinib shares structural similarities with N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, specifically the presence of a substituted benzene ring connected to an amide group. This emphasizes the significance of this structural motif in designing compounds with potential therapeutic applications. []
N-benzyl-2-methoxy-5-propargyloxybenzamides
Compound Description: Compounds belonging to this class, particularly compound 406, exhibit potent herbicidal activity by interfering with plastoquinone (PQ) biosynthesis in plants, indirectly affecting carotenoid production. []
Relevance: The N-benzyl-2-methoxy-5-propargyloxybenzamides are structurally related to N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide through the shared N-benzylbenzamide core structure. [] This highlights the importance of substituents on both the benzene ring and the amide nitrogen in influencing biological activity. []
Compound Description: This compound represents a freebase form of Imatinib. [] Crystallographic analysis reveals an extended conformation stabilized by hydrogen bonds involving the amide, amine, and pyrimidine groups. []
Relevance: This compound, like Imatinib, shares the core structural feature of a substituted benzene ring linked to an amide with N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, highlighting the relevance of this motif in designing bioactive molecules. []
Compound Description: These derivatives were developed as potential gastroprokinetic agents. [, ] Although generally less active than their 2-alkoxy counterparts, certain derivatives, like compound 32 (N-[(4-benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide), exhibited comparable potency to the standard drug metoclopramide. [, ]
Compound Description: This compound serves as a broad-spectrum matrix metalloproteinase (MMP) inhibitor, exhibiting potent activity against MMP-2, MMP-8, MMP-9, and MMP-13. [] It has been explored as a lead structure for developing PET radioligands for imaging activated MMPs. []
Relevance: This compound is structurally analogous to N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide. [] They both feature a benzylamino group attached to a carbonyl, with a sulfonyl group linked to the nitrogen atom. This similarity underscores the significance of these functional groups in designing MMP inhibitors. []
Compound Description: CGS 27023A acts as a broad-spectrum inhibitor of MMPs, demonstrating potent activity against MMP-2, MMP-8, MMP-9, and MMP-13. [] Similar to CGS 25966, it has been investigated as a potential lead structure for developing PET radioligands for MMP imaging. []
Relevance: CGS 27023A is structurally similar to N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide. [] Both compounds share a sulfonyl group attached to a nitrogen, which is further linked to a carbonyl group. This shared motif highlights the crucial role of these functional groups in designing MMP inhibitors. []
Compound Description: M05 displays significant immunosuppressive properties. [] It effectively inhibits the proliferation of peripheral blood mononuclear cells (PBMCs), reduces tumor necrosis factor-alpha (TNF-α) production, and demonstrates moderate inhibitory effects on tumor cell line growth. []
Relevance: While not a direct structural analog of N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, M05 shares a similar scaffold featuring a benzene ring connected to an amide group, indicating the importance of this motif in designing compounds with potential therapeutic applications. []
Compound Description: This compound is a thrombin inhibitor synthesized using a chemoenzymatic approach involving the resolution of racemic (4-benzyl-3-oxomorpholin-2-yl)acetic acid methyl ester. []
Relevance: Although structurally distinct from N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, this compound shares a benzylamine motif, emphasizing the prevalence of this structural element in various bioactive molecules. []
Compound Description: The structure of this compound has been determined by X-ray crystallography, revealing an intramolecular hydrogen bond involving one of the amino groups. []
Relevance: This compound, while structurally different from N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, features a benzylamine group, highlighting the importance of this moiety in various chemical contexts. []
1-(N-Benzyl-N-methylglycyl)-(S)-prolinol (1)
Compound Description: This compound serves as a versatile starting material in enantioselective syntheses. [] Upon photoinduced electron transfer (PET) activation, it undergoes intramolecular cyclization, leading to the formation of valuable chiral intermediates. [] These intermediates are useful for synthesizing optically active α-amino acids, their N-methyl derivatives, and α-hydroxy acids. []
Relevance: This compound, through its N-benzyl-N-methylglycine moiety, shares structural similarities with N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, demonstrating the significance of this motif in organic synthesis and medicinal chemistry. []
(E)-1-Benzyl-3-(1-iodoethylidene)piperidine
Compound Description: This compound serves as a valuable building block in organic synthesis, particularly in nucleophile-promoted alkyne-iminium ion cyclizations, leading to the formation of complex heterocyclic compounds. []
Relevance: While not a direct structural analog of N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, this compound highlights the utility of benzyl-substituted nitrogen-containing heterocycles in synthetic chemistry, a motif also present in the target compound. []
Compound Description: This class of compounds was investigated for its analgesic properties. [] It was found that the introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus enhanced the analgesic activity of the para-substituted derivatives. [] Notably, the 4-fluorobenzylamide derivative exhibited superior analgesic effects compared to piroxicam and nabumetone. []
Relevance: This class of compounds, similar to N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, features a benzylamide moiety, indicating its role in designing molecules with potential biological activities. []
3-Methyl-4-trifluoromethylaniline and 3-Methyl-4-trifluoromethylacetanilide
Compound Description: The metabolic fate and urinary excretion of these compounds have been extensively studied in rats. [] The primary metabolic pathways involve N-acetylation of the amine, C-oxidation of the methyl group to form the corresponding benzyl alcohol (followed by glucuronide conjugation), and further oxidation to the benzoic acid derivative. []
Relevance: These compounds share structural similarities with N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, particularly the presence of a substituted benzene ring. [] This highlights the impact of substituents on the benzene ring on the compound's metabolic fate. []
Compound Description: BMAMBD is a unique asymmetric tertiary amino-containing diene monomer. [] It undergoes free radical polymerization, exhibiting typical kinetics and yielding polymers with controlled molecular weights and polydispersity. [] Copolymerization with styrene allows for tailoring of polymer properties, such as glass transition temperature. []
Relevance: While structurally distinct from N-benzyl-3-[methyl(methylsulfonyl)amino]benzamide, BMAMBD incorporates a benzylamine moiety, showcasing the versatility of this group in various chemical contexts. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.